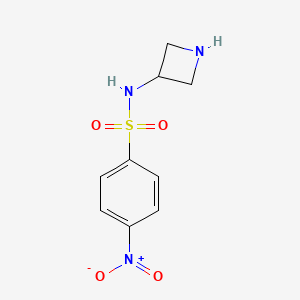
N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide is a compound that belongs to the class of azetidine derivatives Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and versatility in synthetic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of Nitrobenzene Group: The nitrobenzene group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.
Sulfonamide Formation: The sulfonamide group is formed by reacting the nitrobenzene derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization and chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Hydrolysis: Sulfonic acids and amines.
Wissenschaftliche Forschungsanwendungen
N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Azetidin-3-YL)-4-aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(Azetidin-3-YL)-4-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Biologische Aktivität
N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an azetidine ring, a nitro group, and a sulfonamide moiety. The sulfonamide group is known for its ability to inhibit various enzymes, making this compound a candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to the active site of target enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in antimicrobial and anticancer applications.
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, likely due to the inhibition of specific kinases involved in cell growth regulation .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial potency of various sulfonamides, including this compound, revealing an MIC of 16 μg/mL against Pseudomonas aeruginosa, indicating strong antibacterial activity .
- Cancer Cell Line Studies : In a series of experiments on breast cancer cell lines, this compound was shown to reduce cell viability by up to 75% at concentrations as low as 5 μM, suggesting significant potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of both the azetidine and sulfonamide moieties in determining biological activity. Variations in substituents on the benzene ring significantly influence potency and selectivity against different biological targets .
| Compound | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | Bacterial strains | 16 | Effective against Pseudomonas aeruginosa |
| This compound | Cancer cell lines | 5 | Induces apoptosis in breast cancer cells |
Eigenschaften
Molekularformel |
C9H11N3O4S |
|---|---|
Molekulargewicht |
257.27 g/mol |
IUPAC-Name |
N-(azetidin-3-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11N3O4S/c13-12(14)8-1-3-9(4-2-8)17(15,16)11-7-5-10-6-7/h1-4,7,10-11H,5-6H2 |
InChI-Schlüssel |
WFPFHOTXZMHNCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















